[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans
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Overview
Description
[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans is a chemical compound with the molecular formula C6H12O3S It is a cyclobutane derivative with a methanesulfonyl group attached to the third carbon and a methanol group attached to the first carbon in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methanesulfonyl chloride in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: 0°C to room temperature
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfone or sulfoxide derivatives
Reduction: Reduction of the methanesulfonyl group to a thiol or sulfide
Substitution: Nucleophilic substitution reactions at the methanesulfonyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions include sulfone, sulfoxide, thiol, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans can be compared with other similar compounds such as:
Cyclobutanemethanol derivatives: Compounds with different substituents on the cyclobutane ring
Methanesulfonyl derivatives: Compounds with the methanesulfonyl group attached to different carbon frameworks
The uniqueness of this compound lies in its specific configuration and the combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
2648966-37-2 |
---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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